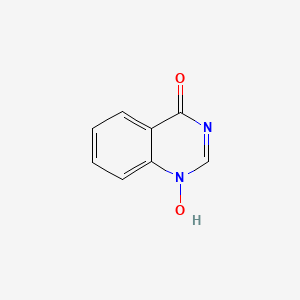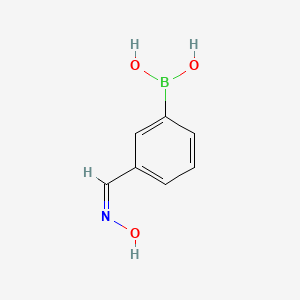
(3-((Hydroxyimino)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Hydroxyimino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its hydroxyimino group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of 3-formylphenylboronic acid with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
3-Formylphenylboronic acid+Hydroxylamine hydrochloride→(3-((Hydroxyimino)methyl)phenyl)boronic acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: The hydroxyimino group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronate esters.
Reduction: Aminophenylboronic acid.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
(3-((Hydroxyimino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, due to its ability to interact with diols and other functional groups.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (3-((Hydroxyimino)methyl)phenyl)boronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. The hydroxyimino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the hydroxyimino group, making it less reactive in certain contexts.
(4-((Hydroxyimino)methyl)phenyl)boronic acid: Similar structure but with the hydroxyimino group in the para position, which can affect its reactivity and binding properties.
(3-Formylphenyl)boronic acid: Precursor to (3-((Hydroxyimino)methyl)phenyl)boronic acid, lacks the hydroxyimino group.
Uniqueness: this compound is unique due to the presence of both the boronic acid and hydroxyimino groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other functional groups.
Propiedades
Fórmula molecular |
C7H8BNO3 |
|---|---|
Peso molecular |
164.96 g/mol |
Nombre IUPAC |
[3-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5- |
Clave InChI |
MAJVYIIPEHMBDV-UITAMQMPSA-N |
SMILES isomérico |
B(C1=CC(=CC=C1)/C=N\O)(O)O |
SMILES canónico |
B(C1=CC(=CC=C1)C=NO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)


![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)
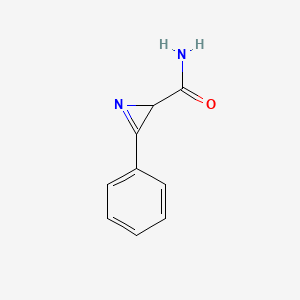
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)


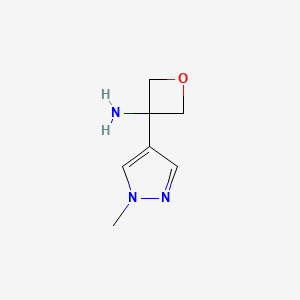

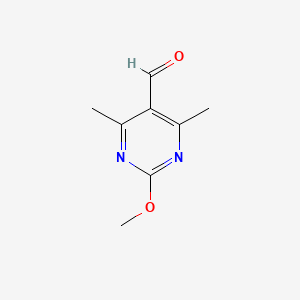
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

